Pyrolysis Rate Constant: N-Acetylpropanamide vs. N-Benzoyl-2-methylpropanamide
N-acetylpropanamide undergoes unimolecular first-order gas-phase elimination with an activation energy (Ea) of 152.99 ± 6.13 kJ/mol and a pre-exponential factor (A) of 2.51 × 10^12 s⁻¹ . This directly contrasts with the analog N-benzoyl-2-methylpropanamide, which, under the same experimental conditions, exhibits a higher Ea of 158.81 ± 7.94 kJ/mol and a higher A of 3.98 × 10^13 s⁻¹ . The 5.82 kJ/mol difference in activation energy and the 15.9-fold difference in the pre-exponential factor demonstrate fundamentally different transition state structures and kinetic behavior, validating the need for compound-specific kinetic models in thermolysis research.
| Evidence Dimension | Pyrolysis Activation Energy (Ea) |
|---|---|
| Target Compound Data | 152.99 ± 6.13 kJ/mol (A = 2.51 × 10^12 s⁻¹) |
| Comparator Or Baseline | N-benzoyl-2-methylpropanamide: 158.81 ± 7.94 kJ/mol (A = 3.98 × 10^13 s⁻¹) |
| Quantified Difference | ΔEa = 5.82 kJ/mol; ratio of A factors = 15.9 |
| Conditions | Gas-phase, temperature range 514-583 K for target, 534-565 K for comparator; measured by gas chromatography; first-order reaction in N2 bath gas . |
Why This Matters
For researchers building computational models or designing pyrolysis experiments, using N-acetylpropanamide's specific Arrhenius parameters is critical; substitution with an analog like N-benzoyl-2-methylpropanamide would introduce significant error into kinetic predictions.
- [1] NIST Chemical Kinetics Database. Rate constant values for N-acetylpropanamide pyrolysis (1995ALA/ALO1-6:3) and N-benzoyl-2-methylpropanamide pyrolysis (1995ALA/ALO1-6:1). Based on Al-Awadi et al., Int. J. Chem. Kinet., 1995, 27(1), 1-6. View Source
